molecular formula C8H6ClNO3 B2866401 Methyl 3-chloro-5-formylpicolinate CAS No. 1260671-33-7

Methyl 3-chloro-5-formylpicolinate

Cat. No.: B2866401
CAS No.: 1260671-33-7
M. Wt: 199.59
InChI Key: RGKVBFDNXXVBJQ-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-formylpicolinate: is a heterocyclic organic compound with the molecular formula C8H6ClNO3 . It is a derivative of picolinic acid, featuring a chloro substituent at the 3-position and a formyl group at the 5-position. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.

Scientific Research Applications

Methyl 3-chloro-5-formylpicolinate has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

“Methyl 3-chloro-5-formylpicolinate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 3-chloro-5-formylpicolinate typically begins with commercially available picolinic acid derivatives.

    Formylation: The formyl group at the 5-position can be introduced via formylation reactions, often using formic acid derivatives or formylating agents like Vilsmeier-Haack reagent.

    Esterification: The final step involves esterification to convert the carboxylic acid group to a methyl ester, typically using methanol and an acid catalyst.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-chloro-5-formylpicolinate can undergo oxidation reactions, particularly at the formyl group, to yield carboxylic acids.

    Reduction: Reduction of the formyl group can produce corresponding alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-5-formylpicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The chloro and formyl groups can participate in various interactions, such as hydrogen bonding or covalent modifications, affecting the compound’s activity and specificity.

Comparison with Similar Compounds

    Methyl 3-chloro-5-nitropicolinate: Similar structure but with a nitro group instead of a formyl group.

    Methyl 3-chloro-5-methylpicolinate: Features a methyl group at the 5-position instead of a formyl group.

    Methyl 3-chloro-5-hydroxypicolinate: Contains a hydroxyl group at the 5-position.

Uniqueness: Methyl 3-chloro-5-formylpicolinate is unique due to the presence of both chloro and formyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and research.

Properties

IUPAC Name

methyl 3-chloro-5-formylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-13-8(12)7-6(9)2-5(4-11)3-10-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKVBFDNXXVBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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